molecular formula C9H12N2O3S2 B14805739 5-Cyclopropoxy-6-(methylthio)pyridine-3-sulfonamide

5-Cyclopropoxy-6-(methylthio)pyridine-3-sulfonamide

Cat. No.: B14805739
M. Wt: 260.3 g/mol
InChI Key: WOQIDXOODPFFSI-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-(methylthio)pyridine-3-sulfonamide is a chemical compound with the molecular formula C9H12N2O3S2 and a molecular weight of 260.33 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group, a methylthio group, and a sulfonamide group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-(methylthio)pyridine-3-sulfonamide typically involves multiple steps, including the formation of the pyridine ring and the introduction of the cyclopropoxy, methylthio, and sulfonamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods may involve large-scale reactions in specialized reactors, followed by purification steps such as crystallization, filtration, and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-(methylthio)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, alcohols) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines .

Scientific Research Applications

5-Cyclopropoxy-6-(methylthio)pyridine-3-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-(methylthio)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Cyclopropoxy-6-(methylthio)pyridine-3-sulfonamide include other pyridine derivatives with sulfonamide, cyclopropoxy, or methylthio groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the pyridine ring. This unique structure may confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C9H12N2O3S2

Molecular Weight

260.3 g/mol

IUPAC Name

5-cyclopropyloxy-6-methylsulfanylpyridine-3-sulfonamide

InChI

InChI=1S/C9H12N2O3S2/c1-15-9-8(14-6-2-3-6)4-7(5-11-9)16(10,12)13/h4-6H,2-3H2,1H3,(H2,10,12,13)

InChI Key

WOQIDXOODPFFSI-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=N1)S(=O)(=O)N)OC2CC2

Origin of Product

United States

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